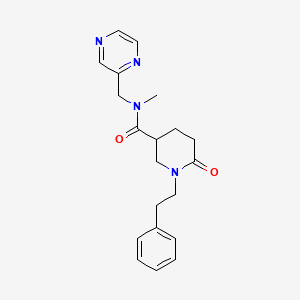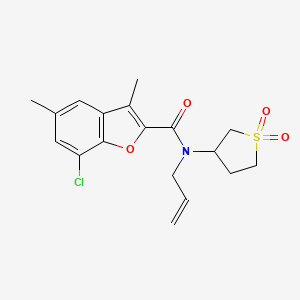
N-methyl-6-oxo-1-(2-phenylethyl)-N-(2-pyrazinylmethyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-6-oxo-1-(2-phenylethyl)-N-(2-pyrazinylmethyl)-3-piperidinecarboxamide, also known as MP-10, is a synthetic compound that belongs to the class of piperidinecarboxamide derivatives. This compound has gained significant attention in the scientific community due to its potential application in various research fields.
作用機序
N-methyl-6-oxo-1-(2-phenylethyl)-N-(2-pyrazinylmethyl)-3-piperidinecarboxamide acts as a dopamine receptor agonist, specifically targeting the D3 receptor subtype. The activation of D3 receptors by N-methyl-6-oxo-1-(2-phenylethyl)-N-(2-pyrazinylmethyl)-3-piperidinecarboxamide leads to an increase in dopamine release in the brain, which is associated with reward and reinforcement pathways. N-methyl-6-oxo-1-(2-phenylethyl)-N-(2-pyrazinylmethyl)-3-piperidinecarboxamide has been shown to have high selectivity for D3 receptors over other dopamine receptor subtypes, making it a valuable tool for studying the role of D3 receptors in various physiological and pathological conditions.
Biochemical and Physiological Effects:
The activation of D3 receptors by N-methyl-6-oxo-1-(2-phenylethyl)-N-(2-pyrazinylmethyl)-3-piperidinecarboxamide leads to several biochemical and physiological effects, including an increase in dopamine release, activation of reward and reinforcement pathways, and modulation of motor function. N-methyl-6-oxo-1-(2-phenylethyl)-N-(2-pyrazinylmethyl)-3-piperidinecarboxamide has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential application in the treatment of anxiety and depression.
実験室実験の利点と制限
One of the main advantages of using N-methyl-6-oxo-1-(2-phenylethyl)-N-(2-pyrazinylmethyl)-3-piperidinecarboxamide in lab experiments is its high selectivity for D3 receptors, which allows for the specific targeting of this receptor subtype. N-methyl-6-oxo-1-(2-phenylethyl)-N-(2-pyrazinylmethyl)-3-piperidinecarboxamide also has good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of using N-methyl-6-oxo-1-(2-phenylethyl)-N-(2-pyrazinylmethyl)-3-piperidinecarboxamide is its potential for off-target effects, which may complicate the interpretation of results. Additionally, the high potency of N-methyl-6-oxo-1-(2-phenylethyl)-N-(2-pyrazinylmethyl)-3-piperidinecarboxamide may require the use of low doses to avoid toxicity, which may limit its application in certain experiments.
将来の方向性
The potential applications of N-methyl-6-oxo-1-(2-phenylethyl)-N-(2-pyrazinylmethyl)-3-piperidinecarboxamide in various research fields have led to several future directions for its development and use. One direction is the development of novel drugs based on the structure of N-methyl-6-oxo-1-(2-phenylethyl)-N-(2-pyrazinylmethyl)-3-piperidinecarboxamide for the treatment of addiction and other neurological disorders. Another direction is the use of N-methyl-6-oxo-1-(2-phenylethyl)-N-(2-pyrazinylmethyl)-3-piperidinecarboxamide as a tool for studying the role of D3 receptors in various physiological and pathological conditions, such as Parkinson's disease and schizophrenia. Further research is also needed to elucidate the potential off-target effects of N-methyl-6-oxo-1-(2-phenylethyl)-N-(2-pyrazinylmethyl)-3-piperidinecarboxamide and to develop more specific D3 receptor agonists with improved pharmacological properties.
Conclusion:
In conclusion, N-methyl-6-oxo-1-(2-phenylethyl)-N-(2-pyrazinylmethyl)-3-piperidinecarboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various research fields. The synthesis of N-methyl-6-oxo-1-(2-phenylethyl)-N-(2-pyrazinylmethyl)-3-piperidinecarboxamide has been well-established, and its high selectivity for D3 receptors makes it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. The biochemical and physiological effects of N-methyl-6-oxo-1-(2-phenylethyl)-N-(2-pyrazinylmethyl)-3-piperidinecarboxamide have been extensively studied, and its potential applications in drug development and disease research have led to several future directions for its use.
合成法
The synthesis of N-methyl-6-oxo-1-(2-phenylethyl)-N-(2-pyrazinylmethyl)-3-piperidinecarboxamide involves the reaction of 2-phenylethylamine with pyrazine-2-carboxylic acid to form 2-(pyrazin-2-ylmethyl)phenethylamine. This intermediate is then reacted with N-methyl-3-piperidone to form the final product, N-methyl-6-oxo-1-(2-phenylethyl)-N-(2-pyrazinylmethyl)-3-piperidinecarboxamide. The synthesis of N-methyl-6-oxo-1-(2-phenylethyl)-N-(2-pyrazinylmethyl)-3-piperidinecarboxamide has been reported in several research papers, and the purity of the compound has been confirmed using various analytical techniques.
科学的研究の応用
N-methyl-6-oxo-1-(2-phenylethyl)-N-(2-pyrazinylmethyl)-3-piperidinecarboxamide has been extensively studied for its potential application in various research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-methyl-6-oxo-1-(2-phenylethyl)-N-(2-pyrazinylmethyl)-3-piperidinecarboxamide has been used to study the role of dopamine receptors in addiction and reward pathways. In pharmacology, N-methyl-6-oxo-1-(2-phenylethyl)-N-(2-pyrazinylmethyl)-3-piperidinecarboxamide has been used to study the binding affinity of various ligands to dopamine receptors. In medicinal chemistry, N-methyl-6-oxo-1-(2-phenylethyl)-N-(2-pyrazinylmethyl)-3-piperidinecarboxamide has been used as a lead compound for the development of novel drugs for the treatment of addiction and other neurological disorders.
特性
IUPAC Name |
N-methyl-6-oxo-1-(2-phenylethyl)-N-(pyrazin-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-23(15-18-13-21-10-11-22-18)20(26)17-7-8-19(25)24(14-17)12-9-16-5-3-2-4-6-16/h2-6,10-11,13,17H,7-9,12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYPQLVBQCCVGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CN=C1)C(=O)C2CCC(=O)N(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-nitro-2-phenyl-1-(2-thienyl)ethyl]-2,4-pentanedione](/img/structure/B5224583.png)

![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-2-(2-thienyl)acetamide](/img/structure/B5224605.png)
![4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid](/img/structure/B5224609.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5224620.png)
![1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5224622.png)

![2-{[(2-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5224633.png)
![8-[3-(3,5-dimethylphenoxy)propoxy]quinoline](/img/structure/B5224637.png)
![N'-(3-methoxypropyl)-N-methyl-N-[4-(4-morpholinyl)butyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5224649.png)

![4-(3-nitrophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B5224657.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-oxo-1-piperidinyl)propanamide](/img/structure/B5224658.png)
![ethyl 2-({[6-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5224677.png)